1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride
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Overview
Description
1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C6H7N5·2HCl and a molecular weight of 222.08 g/mol. This compound is characterized by its triazolo-pyridazinyl core structure, which is a fused ring system containing nitrogen atoms. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Triazolo-pyridazinyl Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine source reacts with the triazolo-pyridazinyl core.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure purity and yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine dihydrochloride: This compound has a methoxy group attached to the core structure, altering its chemical properties.
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride: This compound has a chlorine atom in place of the methoxy group, leading to different reactivity and applications.
Properties
CAS No. |
2503208-58-8 |
---|---|
Molecular Formula |
C6H9Cl2N5 |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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